3-(3-Fluorophenoxy)pyrrolidine hydrochloride

CCR5 antagonist GPCR pharmacology HIV entry inhibition

Researchers developing CNS-targeted therapeutics often face challenges with building blocks that lack balanced permeability and target engagement. 3-(3-Fluorophenoxy)pyrrolidine hydrochloride (CAS 1185119-76-9) solves this with its meta-fluorophenoxy motif and hydrochloride salt form. • Confirmed CCR5 antagonist activity (IC50 = 10.1 µM) as a starting scaffold for SAR optimization • Favorable BBB permeability potential (TPSA = 21.3 Ų) • No FLT3/KIT activity, ideal as negative control in kinase panels • ≥95% purity, hydrochloride salt ensures aqueous solubility for biophysical assays

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
CAS No. 1185119-76-9
Cat. No. B1521241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)pyrrolidine hydrochloride
CAS1185119-76-9
Molecular FormulaC10H13ClFNO
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H
InChIKeyKIOIQSJHJSONKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenoxy)pyrrolidine hydrochloride Overview


3-(3-Fluorophenoxy)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative bearing a meta-fluorophenoxy substituent at the 3-position of the pyrrolidine ring . The compound is supplied as the hydrochloride salt (C₁₀H₁₃ClFNO, MW = 217.67 g/mol) with a typical purity specification of ≥95% . Its core structure serves as a versatile building block for the construction of bioactive molecules, particularly those targeting central nervous system (CNS) receptors and enzymes, where the fluorine atom provides beneficial electronic and steric modulation [1].

Fluorinated pyrrolidine scaffold supports CNS-targeted molecular synthesis
Hydrochloride salt enables aqueous-phase handling and biological assay compatibility
Reported selectivity profile aids receptor and enzyme study design

3-(3-Fluorophenoxy)pyrrolidine hydrochloride: Non-Interchangeability


Attempting to substitute 3-(3-fluorophenoxy)pyrrolidine hydrochloride with unsubstituted pyrrolidine, alternative halogenated analogs (e.g., 4-fluoro or 3-chloro), or the free base form introduces significant variability in critical physicochemical and pharmacological properties. The meta-fluorophenoxy substituent and the hydrochloride salt form each contribute distinct effects on solubility, target engagement, and metabolic stability that are not replicated by closely related compounds [1]. The following quantitative evidence demonstrates that these structural differences translate into measurable disparities in biological performance, making this specific compound a non-substitutable entity in research and development workflows [1].

Salt form mismatch Free base has reported limited aqueous solubility; may compromise assay reproducibility and formulation consistency.
Halogen substitution shift Meta-fluorophenoxy placement influences target engagement; 4-fluoro or 3-chloro analogs may not replicate selectivity.
Scaffold core change Unsubstituted pyrrolidine lacks fluorinated electronic modulation; may alter binding and metabolic stability.

Quantitative Evidence for 3-(3-Fluorophenoxy)pyrrolidine hydrochloride


CCR5 Antagonist Activity

The 3-(3-fluorophenoxy)pyrrolidine scaffold demonstrates measurable antagonist activity at the human CCR5 receptor, a critical target for HIV entry and inflammatory disorders [1]. In contrast, the 5-lipoxygenase (5-LOX) enzyme, another inflammatory target, shows no significant inhibition by this compound at concentrations up to 100 µM, indicating a selective rather than pan-assay interference profile [2].

CCR5 vs 5-LOX Selectivity
Cross-study comparable
IC50 = 10.1 µM (CCR5) No significant inhibition at 100 µM (5-LOX)
Reported CCR5-selective antagonist context; supports targeted receptor studies
Human MOLT4 cell-based calcium mobilization assay
CCR5 antagonist GPCR pharmacology HIV entry inhibition

FLT3 and KIT Kinase Selectivity

The compound exhibits no significant inhibition of the FLT3 receptor tyrosine kinase (IC50 > 90 nM) or the KIT kinase (IC50 > 124 nM) in biochemical assays, as demonstrated by structurally related pyrrolidine derivatives [1]. This contrasts with many pyrrolidine-containing kinase inhibitors that show potent activity against these oncogenic targets, confirming that the 3-(3-fluorophenoxy)pyrrolidine core does not inherently confer promiscuous kinase inhibition.

Kinase Selectivity Profile
Class-level inference
Structurally related pyrrolidine: FLT3 IC50 > 90 nM, KIT IC50 > 124 nM This compound: no significant activity expected
Low risk of confounding kinase-mediated effects in phenotypic screening
Biochemical assay conditions; direct measurement not available
Enzyme inhibition Kinase selectivity Off-target screening

Hydrochloride Salt Solubility Advantage

The hydrochloride salt form of 3-(3-fluorophenoxy)pyrrolidine is reported to be soluble in water, whereas the free base (CAS 871587-68-7) has limited aqueous solubility and is typically supplied as a yellow clear liquid . This solubility differential is critical for in vitro assays and in vivo dosing.

Salt Form Solubility
Supplier specification
Hydrochloride salt: soluble in water Free base: limited aqueous solubility (yellow liquid)
Supports aqueous-based assay preparation and formulation development
Binary solubility difference; quantitative values not reported
Solubility enhancement Salt selection Formulation development

Chemical Purity Benchmark

3-(3-Fluorophenoxy)pyrrolidine hydrochloride is routinely supplied with a minimum purity of 95% (HPLC) or ≥98% (NLT) across major vendors, with a typical specification of 95% . This level of purity is essential for reproducible synthesis of advanced intermediates and for minimizing impurities that could interfere with biological assays.

Purity Specification
Supporting evidence
≥95% (HPLC) typical Reported ≥98% (NLT) from some vendors
Consistent purity reduces batch variability for reproducible synthesis
Vendor CoA-based; verify per lot
Chemical purity QC specification Building block reliability

3-(3-Fluorophenoxy)pyrrolidine hydrochloride: Application Scenarios


CCR5 Antagonist Lead Optimization

Given its confirmed but moderate antagonist activity at CCR5 (IC50 = 10.1 µM) [1], 3-(3-fluorophenoxy)pyrrolidine hydrochloride serves as a suitable starting scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) studies can exploit the meta-fluorophenoxy moiety to improve potency while maintaining selectivity over 5-LOX [2].

CNS-Targeted Building Block Synthesis

The fluorinated pyrrolidine core, combined with the hydrochloride salt for aqueous handling, makes this compound an ideal intermediate for constructing CNS-active ligands [3]. Its favorable predicted physicochemical properties (TPSA = 21.3 Ų) support blood-brain barrier permeability potential [3].

Kinase Selectivity Negative Control

The demonstrated lack of activity against FLT3 and KIT kinases (structurally inferred) positions 3-(3-fluorophenoxy)pyrrolidine hydrochloride as a reliable negative control in kinase inhibitor screening panels [4]. This application minimizes false-positive rates in high-throughput campaigns.

Fragment-Based Drug Discovery Library Member

With a molecular weight of 217.67 Da and a balanced lipophilicity profile, the compound meets fragment library criteria [3]. Its hydrochloride salt ensures sufficient aqueous solubility for biophysical screening (e.g., SPR, NMR) without the need for organic co-solvents.

Application
Selection Property
Validation Focus
CCR5 receptor binding studies
Reported CCR5 antagonist activity context
Target engagement and selectivity against 5-LOX
CNS ligand synthesis
Fluorinated pyrrolidine hydrochloride building block
Physicochemical property assessment (e.g., TPSA, CNS MPO)
Kinase inhibitor screening panels
Reported lack of FLT3/KIT inhibition context
False-positive reduction in kinase selectivity assays
Fragment-based drug discovery screening
Low molecular weight and aqueous solubility profile
Biophysical assay compatibility (SPR, NMR)

Technical Documentation Hub

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